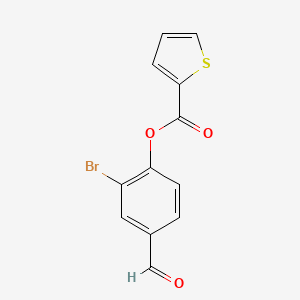![molecular formula C22H12N4O B5837008 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile, also known as QPhN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research. QPhN belongs to the class of phthalonitrile derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of chitin synthase, which is essential for the formation of the fungal cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards normal cells and tissues, making it a promising candidate for drug development. It has been shown to induce minimal side effects and has a low risk of drug resistance. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has minimal toxicity towards normal cells, making it suitable for in vitro and in vivo studies. However, this compound has certain limitations as well. It has limited solubility in water, which can affect its bioavailability and pharmacokinetics. This compound also requires further optimization to improve its potency and selectivity towards specific targets.
未来方向
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several potential future directions for research. It can be further optimized to improve its potency and selectivity towards specific targets. This compound can also be used as a lead compound for the development of novel drugs for the treatment of cancer, fungal, and bacterial infections. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound can also be used as a tool for the study of specific biological processes, such as DNA replication and cell division.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research. This compound has shown promising results in various scientific research applications, including anticancer, antifungal, and antibacterial activities. This compound has several advantages for lab experiments, but it also has certain limitations that need to be addressed. This compound has several potential future directions for research, making it an exciting compound to study and develop.
合成方法
The synthesis of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile involves the reaction of 3-(2-quinoxalinyl)phenol with phthalonitrile under high-temperature conditions. The reaction yields this compound as a white crystalline solid in moderate to good yields. The synthesis method has been optimized to obtain high purity and yield of this compound, making it suitable for large-scale production.
科学研究应用
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has shown promising results in various scientific research applications. It has been extensively studied for its anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent antifungal and antibacterial activities against a wide range of pathogens.
属性
IUPAC Name |
3-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4O/c23-12-16-6-4-10-22(18(16)13-24)27-17-7-3-5-15(11-17)21-14-25-19-8-1-2-9-20(19)26-21/h1-11,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWKRFACEQDQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC=CC(=C4C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)

![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)

![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)



